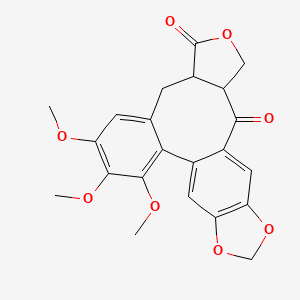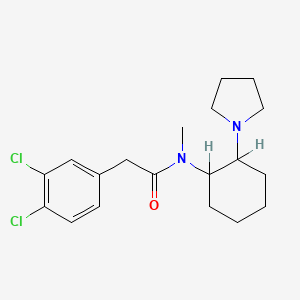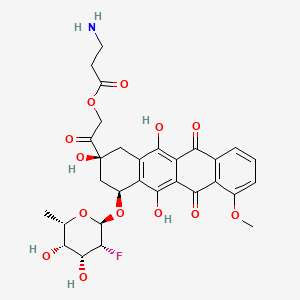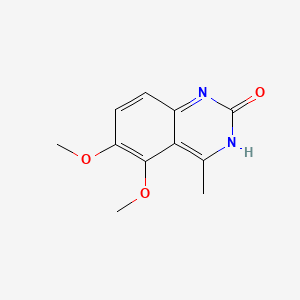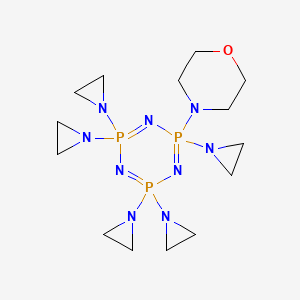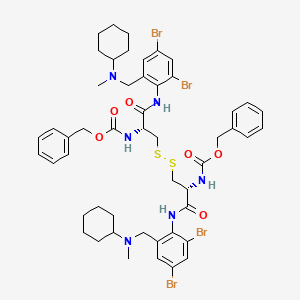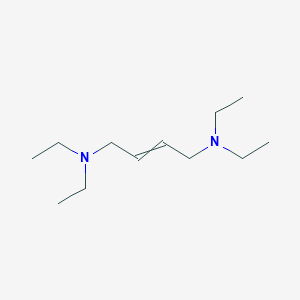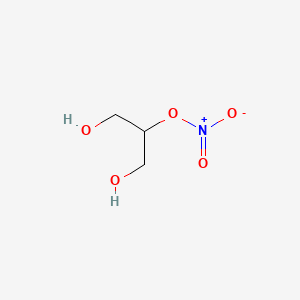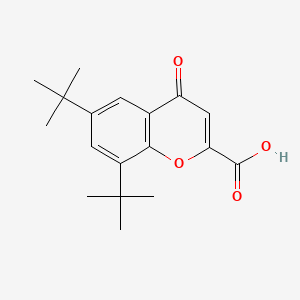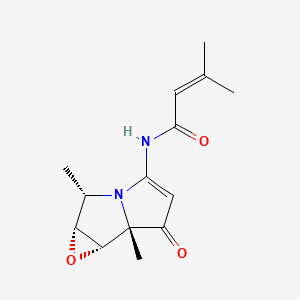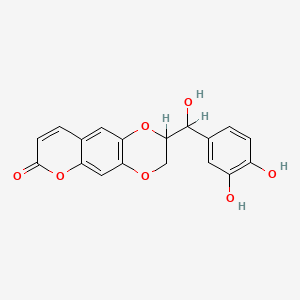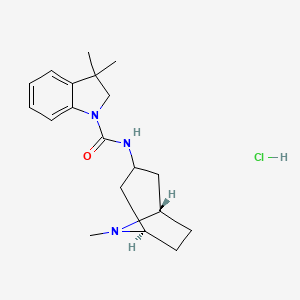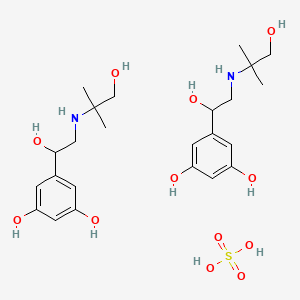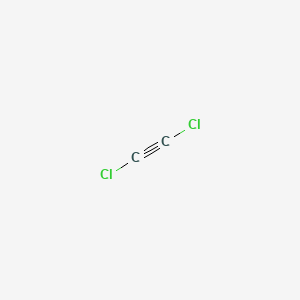
Dichloroacetylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloroacetylene is an organochlorine compound.
Volatile oil with a disagreeable, sweetish odor. Mp: -68 to -65°C; bp: 32-34°C. Density: 1.38 g cm-3. Is not produced commercially.
Scientific Research Applications
Toxicological Studies and Health Hazards
- Dichloroacetylene Formation and Hazards : Dichloroacetylene can form from trichloroethylene in the presence of alkaline materials, which might cause intoxication symptoms in humans (Greim, Wolff, Höfler, & Lahaniatis, 1984).
- Carcinogenicity and Toxicity : Inhalation studies reveal that dichloroacetylene has carcinogenic potential, with an increased formation of kidney cystadenomas and other tumors in exposed animals (Reichert, Spengler, Romen, & Henschler, 1984).
Chemical Reactions and Decomposition
- Mutagenicity and Degradation Products : Dichloroacetylene and its degradation products have varying mutagenic properties, with certain degradation products showing pronounced mutagenic effects (Reichert, Neudecker, Spengler, & Henschler, 1983).
- Neurotoxicity and Bioactivation Studies : The biosynthesis and bioactivation of dichloroacetylene derivatives like DCVG (S-(1,2-dichlorovinyl)glutathione) in rat tissues suggest their involvement in dichloroacetylene-induced neurotoxicity (Patel, Birner, Dekant, & Anders, 1994).
Environmental and Chemical Safety
- Decomposition in Oxygen : Dichloroacetylene decomposes spontaneously in the presence of oxygen, forming several reactive compounds that contribute to its toxicity (Reichert, Metzler, & Henschler, 1980).
- Chloroacetylene Dissociation Dynamics : Studies on chloroacetylene dissociation enhance the understanding of chemical dynamics relevant to dichloroacetylene (Sloane & Hase, 1977).
Industrial and Synthetic Applications
- Generation and Inhalation Toxicity : Research on generating constant dichloroacetylene concentrations for animal exposure helps in assessing its industrial safety (Reichert, Ewald, & Henschler, 1975).
- Use in Organic Synthesis : Dichloroacetylene reacts with secondary amines and carbazole under certain conditions, offering pathways for organic synthesis (Bogdał & Pielichowski, 1995).
properties
CAS RN |
7572-29-4 |
|---|---|
Product Name |
Dichloroacetylene |
Molecular Formula |
C2Cl2 |
Molecular Weight |
94.92 g/mol |
IUPAC Name |
1,2-dichloroethyne |
InChI |
InChI=1S/C2Cl2/c3-1-2-4 |
InChI Key |
ZMJOVJSTYLQINE-UHFFFAOYSA-N |
SMILES |
C(#CCl)Cl |
Canonical SMILES |
C(#CCl)Cl |
boiling_point |
90 °F at 760 mm Hg (Explodes) (NIOSH, 2016) 33.0 °C 33 °C 32 °C (explodes) 90°F (explodes) 90°F (Explodes) |
Color/Form |
Colorless oil Liquid (or colorless gas at elevated temperatures) |
density |
1.26 (NIOSH, 2016) 1.261 at 20 °C Relative density (water = 1): 1.2 1.26 |
melting_point |
-87 to -58 °F (NIOSH, 2016) -66.0 °C -66 to -64 °C -66 °C -58 to -87°F |
Other CAS RN |
7572-29-4 |
physical_description |
Volatile oil with a disagreeable, sweetish odor. Mp: -68 to -65°C; bp: 32-34°C. Density: 1.38 g cm-3. Is not produced commercially. OILY LIQUID WITH CHARACTERISTIC ODOUR. Volatile oil with a disagreeable, sweetish odor. Volatile oil with a disagreeable, sweetish odor. [Note: A gas above 90°F. DCA is not produced commercially.] |
Pictograms |
Explosive; Health Hazard |
shelf_life |
Fireproof. Separated from strong acids and oxidants. Cool. Well closed. Keep in a well-ventilated room. Acetylene is used as a stabilizer; in the presence of trichloroethylene its stability is considerably increased. |
solubility |
Insoluble in water; soluble in ethanol, diethyl ether and acetone Solubility in water: none |
synonyms |
dichloroacetylene dichloroethyne |
vapor_density |
Relative vapor density (air = 1): 3.3 |
vapor_pressure |
570 mm Hg @ 25 °C /Estimated/ |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



